molecular formula C9H9F2N B13067672 (1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine CAS No. 1427524-53-5

(1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine

Cat. No.: B13067672
CAS No.: 1427524-53-5
M. Wt: 169.17 g/mol
InChI Key: MCABSRDMAUTFDE-POYBYMJQSA-N
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Description

(1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a cyclopropane ring substituted with a 2,3-difluorophenyl group and an amine group, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor followed by the introduction of the amine group. One common method involves the use of a nitro precursor, which is reduced to the corresponding amine. For example, trans-(1R,2S)-2-(3,4-difluorophenyl)-1-nitro cyclopropane can be reduced using zinc dust in methanolic hydrochloric acid at low temperatures .

Industrial Production Methods

Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield imines, while reduction can produce secondary amines.

Scientific Research Applications

(1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine has several scientific research applications:

Mechanism of Action

The exact mechanism of action for (1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The cyclopropane ring and fluorine atoms can enhance binding affinity and specificity to these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development.

Properties

CAS No.

1427524-53-5

Molecular Formula

C9H9F2N

Molecular Weight

169.17 g/mol

IUPAC Name

(1R,2S)-2-(2,3-difluorophenyl)cyclopropan-1-amine

InChI

InChI=1S/C9H9F2N/c10-7-3-1-2-5(9(7)11)6-4-8(6)12/h1-3,6,8H,4,12H2/t6-,8+/m0/s1

InChI Key

MCABSRDMAUTFDE-POYBYMJQSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=C(C(=CC=C2)F)F

Canonical SMILES

C1C(C1N)C2=C(C(=CC=C2)F)F

Origin of Product

United States

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